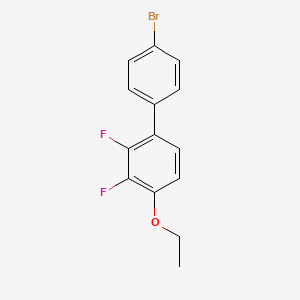

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl

Description

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, spectral patterns can be extrapolated from structurally analogous compounds:

- ¹H NMR :

- Ethoxy group : A quartet at δ 4.0–4.2 ppm (OCH₂) and a triplet at δ 1.3–1.5 ppm (CH₃).

- Fluorinated aromatic protons : Deshielded signals due to electron-withdrawing fluorine atoms, typically in the δ 7.1–7.5 ppm range.

- Brominated aromatic protons : Splitting patterns influenced by adjacent fluorine atoms, likely in the δ 6.8–7.0 ppm region.

Infrared (IR) Spectroscopy

Key IR absorptions would include:

Mass Spectrometry

The molecular ion peak ([M]⁺) would appear at m/z 313 (C₁₄H₁₁BrF₂O). Fragmentation patterns are expected to involve:

- Loss of Br : Leading to m/z 231 (C₁₄H₁₁F₂O).

- Cleavage of ethoxy group : Generating m/z 272 (C₁₂H₉BrF₂).

Thermodynamic and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 351.2 ± 42.0°C | |

| Flash Point | 201.1 ± 12.1°C | |

| Storage Conditions | Sealed in dry, room temperature |

Solubility and Partition Coefficient (log P)

The log P value, indicative of hydrophobicity, is influenced by the ethoxy group (polar) and bromine/fluorine (hydrophobic). While not explicitly measured, analogous compounds suggest a moderate log P (~2–3), favoring solubility in organic solvents like dichloromethane or ethyl acetate.

Thermal Stability

No decomposition data are reported, but the compound’s stability under standard storage conditions (dry, room temperature) is inferred from its synthesis and handling protocols. Bromine and fluorine substituents may enhance thermal stability compared to non-halogenated analogs.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNYZNWPLITFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl typically involves the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions . The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the aromatic ring, followed by bromination to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

- Substituted biphenyl derivatives.

- Oxidized or reduced forms of the original compound.

- Biaryl compounds through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Fluorine in Pharmaceuticals

Fluorinated compounds are increasingly prevalent in drug development due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs contain fluorine, with a trend indicating that this could rise significantly in the coming years . The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, making them more effective and selective.

Potential Anticancer Applications

Research indicates that compounds similar to 4'-bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl may exhibit anticancer properties. For instance, studies on fluorinated derivatives have shown increased binding affinity to target proteins, which is crucial for developing effective cancer treatments . The structural modifications provided by fluorine can enhance the potency of these compounds against various cancer cell lines.

Material Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine and fluorine can influence the electronic characteristics of the material, potentially leading to improved performance in electronic devices .

Dye Synthesis

this compound can be utilized as a precursor in the synthesis of novel dyes. Its fluorous nature allows for the creation of dyes with specific solubility and affinity characteristics, which are beneficial for various industrial applications including textiles and imaging technologies .

Organic Synthesis

Reactions and Yield Optimization

The compound is often involved in cross-coupling reactions, particularly in the formation of biaryl compounds. For example, it can react with aryl halides in the presence of palladium catalysts to yield complex organic structures with high efficiency. In one reported synthesis, yields reached up to 94% under optimized conditions using potassium carbonate and palladium catalysts .

Synthesis of Fluorinated Compounds

Due to its structure, this compound serves as a valuable intermediate for synthesizing other fluorinated compounds. This capability is significant for researchers looking to develop new materials or pharmaceuticals with enhanced properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Similar Biphenyl Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural and functional differences between the target compound and analogous biphenyl derivatives:

Key Observations:

- Electronic Effects : The ethoxy group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in DFNBP. Bromine’s inductive effect further polarizes the biphenyl core .

- Solubility: Dimethoxy derivatives (e.g., 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl) exhibit higher solubility in chloroform and methanol compared to ethoxy- or alkyl-substituted analogs .

- Reactivity : Bromine and nitro groups (as in DFNBP) facilitate substitution reactions, whereas fluorine atoms enhance thermal stability and resistance to oxidation .

Biological Activity

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl (CAS Number: 470461-09-7) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound possesses a biphenyl structure with a bromine atom, an ethoxy group, and two fluorine atoms, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , and its molecular weight is approximately 313.14 g/mol. The compound features:

- Bromine (Br) at the para position of one phenyl ring.

- Ethoxy (OCC) group at the para position of the other phenyl ring.

- Fluorine (F) atoms at the 2 and 3 positions of one aromatic ring.

These structural elements contribute to its unique chemical reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step procedures including reactions with various reagents such as hydrogen peroxide and sodium hydroxide under controlled conditions .

Research indicates that this compound may interact with various biomolecules within biological systems. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones. This inhibition suggests that the compound could affect metabolic pathways significantly.

Potential Therapeutic Applications

The compound's structural similarity to other biologically active fluorinated compounds suggests potential applications in medicinal chemistry. For instance:

- Cancer Therapy : Compounds with similar structures have been investigated for their ability to inhibit glycolysis in cancer cells, making them potential candidates for cancer treatment .

Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluoro-1,1'-biphenyl | Lacks ethoxy group; only one fluorine atom | |

| 4-Ethoxy-2,3-difluorobiphenyl | No bromine; contains only ethoxy and fluorine | |

| 4-Bromo-4-methylbiphenyl | Contains methyl instead of ethoxy; no fluorine | |

| 4-Bromo-4-(trifluoromethyl)biphenyl | Contains trifluoromethyl group; no ethoxy |

Case Studies

Recent studies have focused on halogenated derivatives similar to this compound. For example:

- Glycolytic Inhibition : Research on fluorinated analogs has shown that they can effectively inhibit glycolysis in glioblastoma cells. This inhibition is mediated through interactions with hexokinase enzymes .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of halogenated compounds suggest that modifications like those present in this compound could enhance bioavailability and stability compared to non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for 4'-bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a method effective for constructing biphenyl backbones. Key steps include:

- Reacting an ethoxy- and difluoro-substituted arylboronic acid with a brominated aryl halide.

- Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar solvent (THF or DMF) under reflux .

- Post-reaction purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can the purity and structural integrity of this compound be validated?

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) identifies substituent positions and electronic environments. For example:

- Fluorine atoms induce distinct splitting patterns in ¹H NMR.

- Ethoxy groups appear as a triplet in ¹³C NMR .

- X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Q. What safety precautions are necessary when handling this compound?

- Acute toxicity : Oral LD₅₀ >2,000 mg/kg (low mammalian toxicity) .

- Environmental hazards : LC₅₀ for fish = 67.6 mg/L; EC₅₀ for water fleas = 0.479 mg/L, indicating moderate aquatic toxicity .

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

Advanced Research Questions

Q. How does the electronic configuration of substituents influence reactivity?

- Bromine acts as a directing group for electrophilic substitution.

- Fluorine withdraws electron density, enhancing the electrophilicity of adjacent positions.

- Ethoxy groups donate electrons via resonance, stabilizing intermediates.

- Example: Bromine at the 4'-position facilitates cross-coupling, while fluorine at 2,3-positions increases oxidative stability .

Q. What crystallographic insights exist for related biphenyl derivatives?

- Crystal packing : In analogs like dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, intermolecular C–H···O and π-π interactions dominate .

- Hirshfeld surface analysis : Reveals contributions of halogen bonds (Br···F) and van der Waals forces to stability .

Q. What contradictions exist in reported bioactivity data for similar compounds?

- Cytotoxicity : A structurally related compound, 3-(4'-bromobiphenyl-4-yl)tetralin-1-one, shows IC₅₀ = 12 µM against cervical cancer cells but no activity in breast cancer models .

- Mechanistic ambiguity : While apoptosis induction is observed, the exact molecular targets (e.g., kinase inhibition vs. DNA intercalation) remain debated .

Q. How can computational methods predict environmental degradation pathways?

- Meta-cleavage pathways : Biphenyl derivatives are degraded by Beijerinckia spp. via dioxygenases that cleave aromatic rings.

- In silico tools (e.g., EAWAG-BBD Pathway Prediction System) suggest initial hydroxylation at the ethoxy group, followed by defluorination and bromine displacement .

Methodological Recommendations

- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to improve cross-coupling yields .

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture for X-ray-quality crystals .

- Toxicity Mitigation : Employ biodegradation studies with Sphingomonas spp. to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.